molecular formula C17H19FN8 B6453013 6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2549005-67-4

6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B6453013
CAS No.: 2549005-67-4
M. Wt: 354.4 g/mol
InChI Key: KWJGBFOQMMOFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative featuring a piperazine linker substituted with a cyclopropyl-fluoropyrimidine moiety at the 4-position and a methyl group at the 7-position of the purine core. The cyclopropyl group may enhance metabolic stability, while the fluorine atom could improve binding affinity through electronic effects .

Properties

IUPAC Name

6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN8/c1-24-10-23-15-14(24)17(22-9-20-15)26-6-4-25(5-7-26)16-12(18)13(11-2-3-11)19-8-21-16/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJGBFOQMMOFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves multiple steps, including the formation of the purine ring system and the subsequent introduction of the piperazine and fluoropyrimidine groups

Chemical Reactions Analysis

6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine undergoes various chemical reactions, including:

Scientific Research Applications

6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features Driving Comparison:

  • Purine/Pyrimidine Core : Shared with kinase inhibitors and antiviral agents.
  • Piperazine Linker : Common in compounds targeting G-protein-coupled receptors (GPCRs) or enhancing solubility.
  • Substituent Diversity : Cyclopropyl, fluorinated groups, and heteroaromatic systems influence selectivity and pharmacokinetics.

Table 1: Comparative Analysis of Structural Analogues

Compound Name / ID Core Structure Substituents (Position) Molecular Weight (g/mol) Hypothesized Activity Reference
Target Compound Purine 6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]; 7-methyl ~438.45 Kinase inhibition (hypothesis)
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Pyrazolo-pyrimidinone Piperazine-sulfonyl; ethyloxy-phenyl ~490.58 PDE5 inhibition (e.g., sildenafil analogs)
European Patent Compound Series (e.g., 7-(4-methylpiperazin-1-yl) derivatives) Pyrazino-pyrimidinone Varied piperazine substituents (methyl, ethyl, hydroxyethyl) ~350–450 Broad-spectrum kinase or GPCR modulation

Key Research Findings and Mechanistic Insights

A. Target Compound vs. Pyrazolo-pyrimidinone Derivatives (e.g., )

  • Solubility : The sulfonyl-piperazine group in ’s compound likely enhances aqueous solubility compared to the target compound’s fluoropyrimidine moiety, which may increase lipophilicity.
  • Target Selectivity: The pyrazolo-pyrimidinone core in is associated with phosphodiesterase (PDE) inhibition, whereas the purine core in the target compound suggests adenosine or kinase receptor interactions.

B. Target Compound vs. European Patent Piperazine Derivatives ()

  • Substituent Impact : The cyclopropyl-fluoropyrimidine group in the target compound may reduce off-target effects compared to simpler alkyl-substituted piperazines (e.g., 4-methylpiperazin-1-yl in ), which are prone to metabolic oxidation.

C. Pharmacokinetic Hypotheses

  • Metabolism: Fluorine atoms (target compound) and sulfonyl groups () may slow CYP450-mediated degradation compared to non-halogenated analogs.
  • Bioavailability : The methyl group at the 7-position of the purine core may hinder enzymatic deactivation, a feature absent in unsubstituted purine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.